10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-TRIFLUOROMETHYL-5A-CHOLESTAN-3-OL typically involves the introduction of a trifluoromethyl group to the cholestane structure. This can be achieved through various methods, including:
Trifluoromethylation Reactions: Using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group.
Catalytic Hydrogenation: To reduce any intermediate compounds to the desired cholestane derivative.
Industrial Production Methods: Industrial production of 3-TRIFLUOROMETHYL-5A-CHOLESTAN-3-OL may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) .
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-TRIFLUOROMETHYL-5A-CHOLESTAN-3-OL has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-TRIFLUOROMETHYL-5A-CHOLESTAN-3-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to integrate into cellular membranes and interact with membrane-bound proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Cholestanol: A saturated derivative of cholesterol with similar structural features but lacking the trifluoromethyl group.
Cholesterol: The parent compound with a hydroxyl group at the 3-position and no trifluoromethyl group.
3-Fluoro-5A-cholestan-3-ol: A similar compound with a single fluorine atom instead of a trifluoromethyl group.
Uniqueness: 3-TRIFLUOROMETHYL-5A-CHOLESTAN-3-OL is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to its analogs . This modification enhances its stability, lipophilicity, and potential interactions with biological targets .
Properties
Molecular Formula |
C28H47F3O |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H47F3O/c1-18(2)7-6-8-19(3)22-11-12-23-21-10-9-20-17-27(32,28(29,30)31)16-15-25(20,4)24(21)13-14-26(22,23)5/h18-24,32H,6-17H2,1-5H3 |
InChI Key |
MMDZLOYYVBYGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C(F)(F)F)O)C)C |
Origin of Product |
United States |
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